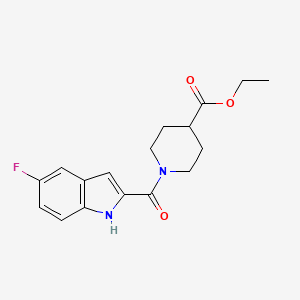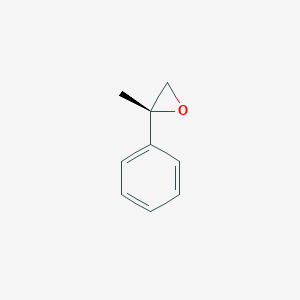
(2R)-2-methyl-2-phenyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-methyl-2-phenyloxirane is a chiral epoxide compound characterized by a three-membered ring structure containing an oxygen atom. This compound is notable for its applications in organic synthesis and its role as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2R)-2-methyl-2-phenyloxirane can be synthesized through several methods. One common approach involves the epoxidation of styrene derivatives using peracids such as m-chloroperbenzoic acid (mCPBA). The reaction typically occurs under mild conditions, with the peracid acting as an oxidizing agent to form the epoxide ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalysts to enhance the efficiency and selectivity of the reaction. Catalysts such as titanium silicalite-1 (TS-1) are employed in the epoxidation process, allowing for large-scale production with high yields.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-methyl-2-phenyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can react with the epoxide under basic conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(2R)-2-methyl-2-phenyloxirane has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Research explores its potential in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which (2R)-2-methyl-2-phenyloxirane exerts its effects involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the epoxide ring is opened to form new bonds and products.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-methyl-2-phenyloxirane: The enantiomer of (2R)-2-methyl-2-phenyloxirane, differing only in the spatial arrangement of atoms.
Styrene oxide: A simpler epoxide with a similar structure but lacking the methyl group.
Epichlorohydrin: Another epoxide used in industrial applications, with a chlorine atom in place of the phenyl group.
Uniqueness
This compound is unique due to its chiral nature, which makes it particularly valuable in the synthesis of enantiomerically pure compounds. Its specific reactivity and the ability to form a variety of products through different reactions further highlight its versatility in chemical research and industrial applications.
Properties
CAS No. |
21019-52-3 |
|---|---|
Molecular Formula |
C9H10O |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
(2R)-2-methyl-2-phenyloxirane |
InChI |
InChI=1S/C9H10O/c1-9(7-10-9)8-5-3-2-4-6-8/h2-6H,7H2,1H3/t9-/m0/s1 |
InChI Key |
MRXPNWXSFCODDY-VIFPVBQESA-N |
Isomeric SMILES |
C[C@]1(CO1)C2=CC=CC=C2 |
Canonical SMILES |
CC1(CO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


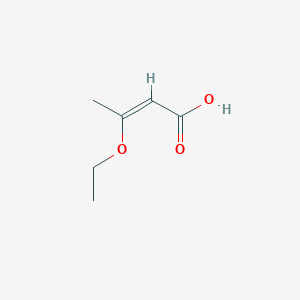

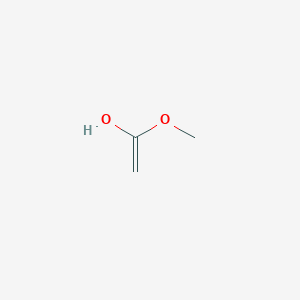
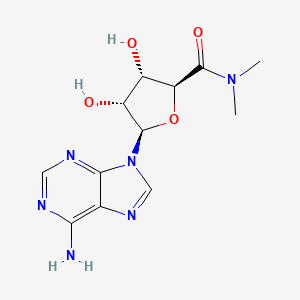
![ethyl 4-[(3,5-dichlorophenyl)amino]-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate](/img/structure/B14157923.png)
![N~2~-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}-N-(4-methoxyphenyl)-N~2~-(2-methylbenzyl)valinamide](/img/structure/B14157928.png)
![1-[2-(Diethylamino)ethyl]-3-phenylurea](/img/structure/B14157929.png)
![N-[4-(acetylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B14157931.png)
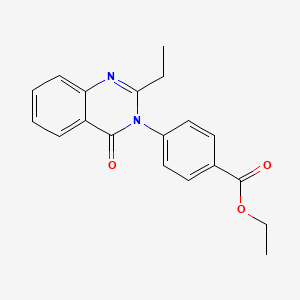

![4-[2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethyl]phenol](/img/structure/B14157947.png)
![6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14157956.png)
![5-[(3,4-Dihydroxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B14157960.png)
